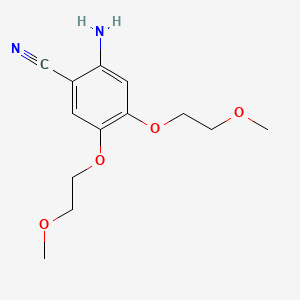

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,5-bis(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-16-3-5-18-12-7-10(9-14)11(15)8-13(12)19-6-4-17-2/h7-8H,3-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXKYIJVCWFCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C#N)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635828 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950596-58-4 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile: A Key Intermediate in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a crucial intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document outlines its known characteristics, provides a detailed experimental protocol for its utilization in the synthesis of Erlotinib, and discusses its significance within the context of drug development. While direct biological activity of this compound is not extensively documented, its role as a precursor to a potent anti-cancer agent underscores its importance in medicinal chemistry.

Core Properties and Characteristics

This compound is a pale yellow solid organic compound.[1] Its core structure consists of a benzonitrile scaffold substituted with an amino group and two methoxyethoxy side chains. These functional groups are instrumental in its chemical reactivity, particularly in the construction of the quinazoline ring system of Erlotinib.[1]

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 950596-58-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][4] |

| Molecular Weight | 266.3 g/mol | [3] |

| Appearance | Pale yellow powder | [1] |

| Melting Point | 73 to 77°C | [4] |

| Purity (by HPLC) | ≥ 98.0% | [1] |

| Moisture Content | ≤ 0.5% | [1] |

| Single Impurity | ≤ 1.0% | [1] |

| Solubility | Sparingly soluble in water | [5] |

| Storage | Cool, dry place | [1] |

Structural Information

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | COCCOc1cc(C#N)c(N)cc1OCCOC |

| InChI Key | XCXKYIJVCWFCLF-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Experimental Protocol: One-Pot Synthesis of Erlotinib from this compound

This protocol describes the formation of the quinazoline ring and its subsequent functionalization in a single reaction vessel.

Materials:

-

This compound

-

Acetonitrile

-

3-Ethynylaniline hydrochloride

-

Trifluoroacetic acid

-

Formamidine acetate

-

Methylethylketone

-

Ethyl acetate

-

Hydrochloric acid (37% solution)

Equipment:

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Vacuum distillation apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charge a reaction flask with this compound (0.139 mol) and acetonitrile (185 ml).

-

To the resulting mixture, add 3-ethynylaniline hydrochloride (0.195 mol), trifluoroacetic acid (0.152 mol), and formamidine acetate (0.145 mol).

-

Heat the reaction mixture to the reflux temperature of acetonitrile and maintain under these conditions for approximately fifteen hours.

-

After the reaction is complete, cool the mixture to approximately 25°C.

-

Remove the acetonitrile by distillation under vacuum.

-

Add methylethylketone (430 ml) to the residue.

-

The resulting raw product is suspended in ethyl acetate (450 ml).

-

Add a 37% solution of hydrochloric acid (0.145 mol) while maintaining the temperature at 15°C for about thirty minutes.

-

Filter the resulting solid, wash it, and dry it in a vacuum oven at 45°C to yield Erlotinib hydrochloride.

Biological Significance and Role in Drug Development

The primary significance of this compound lies in its role as a direct precursor to Erlotinib, a potent tyrosine kinase inhibitor.[1][3] Erlotinib targets the epidermal growth factor receptor (EGFR), which is often overexpressed or mutated in various cancers, particularly non-small cell lung cancer.[7]

Connection to the EGFR Signaling Pathway

The synthesis of Erlotinib from this compound directly contributes to the development of a therapeutic agent that intervenes in a critical cancer-promoting pathway.

Experimental Workflow Logic

The synthesis of a targeted therapeutic like Erlotinib from a key intermediate such as this compound is a multi-step process. The following diagram illustrates a generalized workflow from the intermediate to the final active pharmaceutical ingredient (API).

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling this compound. Based on available safety data sheets for similar compounds, it is advisable to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a pivotal molecule in the field of oncology drug development. Its well-defined chemical properties and its role as a key intermediate in the synthesis of Erlotinib make it a compound of high interest to medicinal chemists and pharmaceutical scientists. While further research into its own potential biological activities could be warranted, its current value is firmly established in its contribution to the production of a life-saving targeted cancer therapy. This guide serves as a foundational resource for professionals working with this important compound.

References

- 1. innospk.com [innospk.com]

- 2. Erlotinib Intermediate this compound CAS 950596-58-4 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]

- 7. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

CAS Number: 950596-58-4

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a key chemical intermediate in the synthesis of targeted cancer therapeutics. The document details its chemical and physical properties, provides experimental protocols for its synthesis, and outlines its primary application in the pharmaceutical industry. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of technical information.

Introduction

This compound is an aromatic organic compound characterized by a benzonitrile core substituted with an amino group and two methoxyethoxy side chains. Its principal significance lies in its role as a crucial precursor in the multi-step synthesis of Erlotinib, a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[1] Erlotinib is a widely used therapeutic agent for the treatment of non-small cell lung cancer and other malignancies. The specific isomeric arrangement of the functional groups on the benzonitrile ring of this intermediate is vital for the successful construction of the quinazoline core of the final active pharmaceutical ingredient.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [2][3] |

| Molecular Weight | 266.29 g/mol | [2][4] |

| Appearance | Solid, white to pale yellow powder | [5] |

| Melting Point | 73 to 77°C | [6] |

| Purity | ≥97% (typical) | [6] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 8 | [4] |

| Topological Polar Surface Area | 86.7 Ų | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is a key part of the overall synthesis of Erlotinib. The general synthetic pathway involves the nitration of a benzonitrile precursor followed by the reduction of the nitro group to an amine.

Synthetic Pathway Overview

The synthesis begins with 3,4-bis(2-methoxyethoxy)benzonitrile, which is nitrated to introduce a nitro group at the 2-position of the benzene ring, yielding 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile. This nitro-intermediate is then selectively reduced to afford the final product, this compound.

Caption: Synthetic pathway to this compound and its role in Erlotinib synthesis.

Experimental Methodologies

The following protocols are based on established methods for analogous compounds and information from patent literature. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.

Step 1: Synthesis of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (Nitration)

This procedure is adapted from patent literature describing the nitration of a benzonitrile precursor.

-

Materials:

-

3,4-bis(2-methoxyethoxy)benzonitrile

-

70% Nitric Acid

-

Ice-water mixture

-

-

Procedure:

-

In a suitable reaction vessel, maintain 70% nitric acid (84 ml) at 40°C.

-

Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile (42 g) to the nitric acid over a period of 2 hours with constant stirring.

-

After the addition is complete, continue stirring the reaction mixture for an additional hour.

-

Quench the reaction by carefully pouring the mixture into an ice-water bath to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry the solid at 50°C to yield the yellow solid product.

-

Step 2: Synthesis of this compound (Reduction)

This protocol describes a general method for the reduction of an aromatic nitro group using tin(II) chloride.

-

Materials:

-

4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

-

Ethanol

-

Tin(II) chloride dihydrate

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, suspend the nitro compound (1.0 equivalent) in ethanol.

-

To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 equivalents) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography.

-

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. While specific experimental data for this compound is not widely published, the following represents the expected analytical profile.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, ethoxy protons, and the amino group protons. The chemical shifts and coupling constants would be indicative of the substitution pattern on the benzene ring. |

| ¹³C NMR | Resonances for the carbon atoms of the benzonitrile core, the methoxy and ethoxy groups, and the cyano carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₈N₂O₄). Fragmentation patterns would be consistent with the loss of side chains and other characteristic fragments. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid) is a common method for purity analysis of such compounds.[7] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C≡N stretching of the nitrile group, C-O stretching of the ether linkages, and aromatic C-H and C=C stretching. |

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of Erlotinib.[8] Erlotinib is an EGFR tyrosine kinase inhibitor that functions by competitively binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, thereby inhibiting the signal transduction cascade that leads to malignant cell proliferation.[1] The structural integrity of this compound is paramount for the successful construction of the 6,7-bis(2-methoxyethoxy)quinazoline core of Erlotinib.

Caption: Workflow illustrating the central role of the target compound in the synthesis of Erlotinib.

Safety and Handling

Conclusion

This compound is a fine chemical with a critical role in the pharmaceutical industry, specifically in the production of the anti-cancer drug Erlotinib. This guide has provided a summary of its chemical properties, detailed its synthesis, and highlighted its primary application. Further research into the potential biological activities of this intermediate, if any, could be of interest, although its current value is firmly established in its role as a synthetic building block.

References

- 1. Interaction Characterization of a Tyrosine Kinase Inhibitor Erlotinib with a Model Transport Protein in the Presence of Quercetin: A Drug–Protein and Drug–Drug Interaction Investigation Using Multi-Spectroscopic and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. Page loading... [guidechem.com]

- 5. indiamart.com [indiamart.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

"2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document details the molecular structure, physicochemical properties, and experimental protocols related to its synthesis and application. Furthermore, it contextualizes the compound's relevance by illustrating the EGFR signaling pathway, a critical target in oncology.

Molecular Structure and Physicochemical Properties

This compound is a substituted benzonitrile featuring an amino group and two methoxyethoxy side chains. These functional groups contribute to its utility as a versatile precursor in pharmaceutical synthesis.[1]

Below is a diagram of its molecular structure.

Caption: 2D Molecular Structure of this compound

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 950596-58-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 266.29 g/mol | [1] |

| Appearance | Pale yellow powder/solid | [3] |

| Melting Point | 73 to 77 °C | [2] |

| Purity | ≥97% | [2] |

| Solubility | Sparingly soluble in water | [1] |

| Storage | Keep in a cool, dry place | - |

Experimental Protocols

This compound is a crucial intermediate in the synthesis of Erlotinib.[4] The following protocols are based on procedures outlined in patent literature for the synthesis of this intermediate and its subsequent conversion.

Synthesis of this compound

The synthesis involves a two-step process starting from 3,4-bis(2-methoxyethoxy)benzonitrile: nitration followed by reduction.

Step 1: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile This step introduces a nitro group at the 2-position of the benzene ring.

-

Materials:

-

3,4-bis(2-methoxyethoxy)benzonitrile

-

Concentrated Nitric Acid

-

Glacial Acetic Acid

-

-

Procedure:

-

Dissolve 3,4-bis(2-methoxyethoxy)benzonitrile in glacial acetic acid in a reaction vessel equipped with a stirrer and cooling bath.

-

Cool the mixture to 0 °C.

-

Slowly add concentrated nitric acid dropwise to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.

-

Step 2: Reduction of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile This step reduces the nitro group to an amino group to yield the final product.

-

Materials:

-

4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

-

Palladium on Carbon (Pd/C) catalyst

-

Ammonium formate

-

Isopropanol and Water

-

-

Procedure:

-

To a flask containing Pd/C, add a solution of ammonium formate in water.

-

Stir the mixture briefly to activate the catalyst.

-

Add a solution of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile in isopropanol to the flask.

-

Stir the reaction mixture at room temperature. The reduction is typically rapid.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with isopropanol and ethyl acetate.

-

Evaporate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound.[5]

-

Use in Erlotinib Synthesis

This compound is a direct precursor to Erlotinib via reaction with 3-ethynylaniline and a formylating agent.

-

Materials:

-

This compound

-

3-ethynylaniline hydrochloride

-

Formamidine acetate

-

Trifluoroacetic acid

-

Acetonitrile

-

-

Procedure:

-

Charge a reaction flask with this compound and acetonitrile.[6]

-

Add 3-ethynylaniline hydrochloride, trifluoroacetic acid, and formamidine acetate to the mixture.[6]

-

Heat the reaction mixture to reflux and maintain for several hours.[6]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent by distillation under vacuum.

-

The resulting crude product is Erlotinib, which can then be purified and converted to its hydrochloride salt.

-

Biological Context and Signaling Pathways

This compound's significance lies in its role as an intermediate for Erlotinib, a potent inhibitor of the EGFR tyrosine kinase.[4] Overactivity of the EGFR signaling pathway is a key driver in the growth and proliferation of several cancers.[7][8]

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling cascade and the point of inhibition by EGFR Tyrosine Kinase Inhibitors (TKIs) like Erlotinib.

Caption: Simplified EGFR Signaling Pathway and Inhibition by Erlotinib.

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[9][10] These pathways ultimately lead to gene transcription that promotes cell proliferation and survival. Erlotinib acts by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.[6]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and purification of an organic compound like this compound.

Caption: General Experimental Workflow for Synthesis and Purification.

This workflow represents a standard procedure in synthetic organic chemistry, from the initial reaction setup to the final analysis and isolation of the pure compound.[11] Each step is crucial for achieving a high yield and purity of the target molecule.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. indiamart.com [indiamart.com]

- 4. innospk.com [innospk.com]

- 5. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. biotage.com [biotage.com]

Technical Guide: Solubility Profile of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is a key intermediate in the synthesis of Erlotinib, a tyrosine kinase inhibitor used in the treatment of cancer.[1][2] Understanding the physicochemical properties, particularly the solubility profile, of this intermediate is crucial for process optimization, formulation development, and ensuring consistent quality in the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its determination, and its role in the synthesis of Erlotinib.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting the compound's behavior in various solvent systems and for developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [3][4][5][6][7] |

| Molecular Weight | 266.29 g/mol | [4] |

| CAS Number | 950596-58-4 | [4] |

| Appearance | Solid, Pale yellow powder | [3] |

| Melting Point | 73 to 77°C | [3][5] |

| Purity | ≥97% | [3][5] |

| XLogP3-AA (Computed) | Not Available | |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 8 | [4] |

| Topological Polar Surface Area | 86.7 Ų | [4] |

Solubility Profile

Quantitative Solubility Data

Despite a comprehensive search of scientific literature and chemical databases, no quantitative solubility data for this compound in common aqueous or organic solvents has been publicly reported. The compound is described as "sparingly soluble in water".[4]

Qualitative Solubility Information

Based on its chemical structure, which includes both polar (amino, ether) and non-polar (benzene ring) moieties, this compound is expected to exhibit limited solubility in water and higher solubility in polar organic solvents. For structurally related compounds like 2-Amino-4-methoxy-5-nitrobenzonitrile, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents like ethanol and methanol are suggested as good starting points for dissolution.[8] Gentle heating (40-50°C) and sonication can be employed to enhance the dissolution of similar compounds.[8]

Experimental Protocols for Solubility Determination

Given the absence of published solubility data, experimental determination is necessary. The following are detailed protocols for two standard methods for determining the solubility of a solid compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials:

-

This compound

-

Selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath (e.g., 25°C or 37°C) on an orbital shaker.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

The experiment should be performed in triplicate to ensure accuracy.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds, potentiometric titration can be used to determine the pH-dependent solubility and the pKa. This method is particularly useful for compounds with acidic or basic functional groups.

Materials:

-

This compound

-

Water or a suitable co-solvent system

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)

-

pH meter with a suitable electrode

-

Automatic titrator or burette

-

Stirrer and stir bar

Procedure:

-

Prepare a suspension of this compound in a known volume of water or co-solvent.

-

Immerse the pH electrode and the titrant delivery tube into the suspension.

-

Stir the suspension continuously.

-

Titrate the suspension with the standardized acid or base in small increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the point where all the solid has dissolved.

-

Plot the pH versus the volume of titrant added. The point at which the slope of the curve changes significantly can be used to determine the solubility at different pH values and the pKa of the compound.

Role as a Synthetic Intermediate

This compound is a crucial intermediate in the multi-step synthesis of the anti-cancer drug Erlotinib. Its formation and subsequent reaction are critical for the successful production of the final API.

Caption: Role of the compound as an intermediate in Erlotinib synthesis.

Conclusion

References

- 1. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound, CasNo.950596-58-4 Getchem Co., Ltd. China (Mainland) [shanghailinghang.lookchem.com]

- 7. This compound, CasNo.950596-58-4 Hangzhou JINLAN Pharm-Drugs Technology Co., Ltd China (Mainland) [royalpharms.lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a key intermediate in the synthesis of the targeted cancer therapy drug, Erlotinib.[1][2][3] Due to the limited availability of public experimental spectroscopic data for this specific compound, this document combines known physical properties with predicted spectroscopic data based on its chemical structure and the analysis of analogous compounds. Detailed, generalized experimental protocols for spectroscopic analysis are also provided to serve as a valuable resource for researchers.

Chemical and Physical Properties

This compound is a pale yellow, solid powder.[1] It is characterized by an amino group, two methoxyethoxy side chains, and a nitrile group attached to a central benzene ring.[4] These functional groups make it a versatile precursor in organic synthesis, particularly in the pharmaceutical industry.

| Property | Value | Source |

| CAS Number | 950596-58-4 | [4] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [4][5] |

| Molecular Weight | 266.29 g/mol | [4] |

| Appearance | Pale yellow powder | [1] |

| Purity | ≥98.0% (by HPLC) | [1] |

| Melting Point | 73 to 77°C | [5] |

| Solubility | Sparingly soluble in water | [4] |

| Storage | 2-8°C in a refrigerator | [2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~6.9 - 7.1 | s | 1H | Aromatic H (H-6) | The aromatic proton is expected to be a singlet due to the surrounding substituents. |

| ~6.2 - 6.4 | s | 1H | Aromatic H (H-3) | This aromatic proton will also appear as a singlet. |

| ~4.5 - 5.0 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet, and their chemical shift can vary with concentration and solvent. |

| ~4.0 - 4.2 | t | 4H | -O-CH₂-CH₂-O- | The methylene protons adjacent to the aromatic ring's oxygen atoms are expected to be a triplet. |

| ~3.7 - 3.9 | t | 4H | -O-CH₂-CH₂-O- | The methylene protons adjacent to the methoxy groups are also expected to be a triplet. |

| ~3.4 - 3.5 | s | 6H | -O-CH₃ | The methyl protons of the two methoxy groups will appear as a sharp singlet. |

Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~150 - 155 | C-4, C-5 | Aromatic carbons attached to the oxygen of the methoxyethoxy groups. |

| ~145 - 150 | C-2 | Aromatic carbon bonded to the amino group. |

| ~118 - 122 | C-6 | Aromatic CH. |

| ~117 - 120 | C≡N | Nitrile carbon. |

| ~100 - 105 | C-3 | Aromatic CH. |

| ~95 - 100 | C-1 | Aromatic carbon attached to the nitrile group. |

| ~70 - 72 | -O-CH₂-CH₂-O- | Methylene carbons of the ethoxy groups. |

| ~68 - 70 | -O-CH₂-CH₂-O- | Methylene carbons of the ethoxy groups. |

| ~59 - 60 | -O-CH₃ | Methyl carbons of the methoxy groups. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 2220 - 2230 | Strong, Sharp | C≡N stretch (nitrile) |

| 1600 - 1620 | Medium | N-H bend (amine) |

| 1500 - 1520 | Strong | Aromatic C=C stretch |

| 1250 - 1270 | Strong | Aryl-O stretch (asymmetric) |

| 1020 - 1050 | Strong | C-O stretch (ether) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 266 | 100 | [M]⁺ (Molecular Ion) |

| 207 | High | [M - OCH₂CH₂OCH₃]⁺ |

| 179 | Moderate | [M - OCH₂CH₂OCH₃ - CO]⁺ |

| 73 | High | [CH₂CH₂OCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7][8]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[8] If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

-

Data Acquisition :

-

¹H NMR : Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.[6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the IR spectrum of the sample over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.[10]

-

Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.[1]

-

Filter the final solution through a 0.22 µm filter to remove any particulate matter.[11]

-

-

Data Acquisition (Electrospray Ionization - ESI) :

-

Introduce the sample solution into an ESI mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Safety and Handling

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[13] Store the compound in a locked, cool, and dry place.[5][14]

References

- 1. innospk.com [innospk.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. organomation.com [organomation.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound, CasNo.950596-58-4 Getchem Co., Ltd. China (Mainland) [shanghailinghang.lookchem.com]

The Lynchpin of Erlotinib Synthesis: A Technical Guide to 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the pharmaceutical intermediate, 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, in the synthesis of the targeted cancer therapeutic, Erlotinib. This document provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its pivotal position in the drug development workflow, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction: The Unsung Hero of Targeted Therapy

In the intricate multi-step synthesis of complex active pharmaceutical ingredients (APIs), intermediates are the essential building blocks that pave the way for the final drug product. This compound (CAS No. 950596-58-4) is a prime example of such a crucial intermediate, serving as a cornerstone in the manufacturing of Erlotinib. Erlotinib is a potent tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), a key player in the proliferation of certain cancer cells. The purity, yield, and overall quality of this compound directly impact the efficacy and safety of the final Erlotinib drug product. This guide will illuminate the technical details surrounding this vital pharmaceutical intermediate.

Physicochemical and Analytical Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis, purification, and quality control. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 950596-58-4 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| Appearance | Pale yellow to white powder/solid | [2][3] |

| Melting Point | 73 to 77°C | [4] |

| Purity (by HPLC) | ≥97%, typically ≥99% | [2][4] |

| Moisture Content | ≤1.0% | [5] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of 3,4-dihydroxybenzaldehyde, followed by conversion to a benzonitrile, nitration, and a final reduction. The overall synthetic workflow is depicted below.

Figure 1: Synthetic pathway to this compound.

Experimental Protocols

The following protocols are based on established synthetic routes for Erlotinib and its intermediates.

Step 1: Synthesis of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

This step involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.

-

Materials:

-

3,4-bis(2-methoxyethoxy)benzonitrile (42g)

-

70% Nitric acid (84ml)

-

Ice-water

-

-

Procedure:

-

Maintain 70% nitric acid (84ml) at 40°C.

-

Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile (42g) over a period of 2 hours with continuous stirring.

-

After the complete addition, continue stirring for an additional hour.

-

Quench the reaction mixture in ice-water to precipitate the product.

-

Filter the precipitate, wash with water, and dry the material at 50°C.

-

This yields a yellow solid of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.[6]

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90% | [6] |

| Melting Point | 139-143°C | [6] |

Step 2: Synthesis of this compound

This final step involves the reduction of the nitro group of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile. The following is a representative protocol adapted from the reduction of a structurally similar nitro compound used in Erlotinib synthesis.[7]

-

Materials:

-

4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate

-

2-Propanol

-

Water

-

Ethyl acetate

-

-

Procedure:

-

In a reaction flask, add 2-propanol and the Pd/C catalyst.

-

Prepare a solution of ammonium formate in water and add it to the flask. Stir the mixture for approximately 1 minute to activate the catalyst.

-

Add 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile to the reaction mixture.

-

Stir the reaction at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst and wash the solid with ethyl acetate and 2-propanol.

-

Evaporate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Purity (by HPLC) | ≥99% | [2] |

Role in Drug Development and Erlotinib Synthesis

This compound is a pivotal intermediate that feeds directly into the final steps of Erlotinib synthesis. Its primary amino group and the nitrile functionality are key for the construction of the quinazoline ring system of Erlotinib.

Figure 2: Role of the intermediate in the one-pot synthesis of Erlotinib.

A modern and efficient method for the synthesis of Erlotinib from this compound is a one-pot reaction as described in patent literature.[8] This process involves the reaction of the intermediate with 3-ethynylaniline hydrochloride and formamidine acetate to directly form the quinazoline ring and introduce the 3-ethynylphenylamino group, leading to Erlotinib.[8]

Erlotinib's Mechanism of Action: The EGFR Signaling Pathway

Erlotinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). In certain cancers, EGFR is overactive, leading to uncontrolled cell growth and proliferation. By blocking the ATP-binding site of the EGFR tyrosine kinase, Erlotinib prevents its autophosphorylation and the subsequent activation of downstream signaling pathways.

Figure 3: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

The key downstream pathways affected by Erlotinib's inhibition of EGFR include the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which is a major regulator of cell survival. By blocking these pathways, Erlotinib effectively halts the uncontrolled growth of cancer cells that are dependent on EGFR signaling.

Conclusion

This compound is a non-negotiable intermediate in the efficient and scalable synthesis of Erlotinib. Its chemical properties and the robustness of its synthesis are critical determinants of the quality of the final API. This guide has provided a detailed technical overview for researchers and drug development professionals, highlighting the importance of this intermediate in the broader context of targeted cancer therapy. A thorough understanding and control over the synthesis and quality of such intermediates are fundamental to the successful development of life-saving pharmaceuticals.

References

- 1. Page loading... [guidechem.com]

- 2. Erlotinib Intermediate this compound CAS 950596-58-4 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 3. China Cas 183321-74-6,Erlotinib Intermediates,Ip Erlotinib Manufacturer and Supplier [dingminpharma.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, CasNo.950596-58-4 Getchem Co., Ltd. China (Mainland) [shanghailinghang.lookchem.com]

- 6. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 7. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]

The Crucial Role of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile in the Synthesis of Erlotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. The synthesis of this complex molecule relies on a series of precise chemical transformations, with the intermediate 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile playing a pivotal role. This technical guide provides an in-depth exploration of the synthesis of Erlotinib, focusing on the formation and subsequent reactions of this key benzonitrile derivative. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to Erlotinib and its Mechanism of Action

Erlotinib hydrochloride, marketed as Tarceva®, is a targeted cancer therapy that functions by inhibiting the tyrosine kinase activity of EGFR.[1][2] Overexpression or mutation of EGFR is a common feature in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[2] Erlotinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing autophosphorylation and blocking downstream signaling cascades.[2] This disruption of key pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately leads to the inhibition of cancer cell growth and the induction of apoptosis.[1]

Erlotinib's Targeted Signaling Pathway

The efficacy of Erlotinib is rooted in its ability to selectively target the EGFR signaling pathway. The following diagram illustrates the mechanism of action of Erlotinib.

The Synthetic Pathway to Erlotinib: The Central Role of the Benzonitrile Intermediate

The synthesis of Erlotinib is a multi-step process that can be initiated from various starting materials, including 3,4-dihydroxybenzoic acid or 3,4-dihydroxy benzaldehyde. A common and efficient route involves the formation of This compound as a key intermediate. This compound provides the core aniline structure necessary for the construction of the quinazoline ring system of Erlotinib.

Overall Synthesis Workflow

The general synthetic scheme leading to Erlotinib through the benzonitrile intermediate is depicted below.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of Erlotinib, focusing on the formation and reaction of this compound.

Synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile (Precursor to the Key Intermediate)

The synthesis begins with the protection of the hydroxyl groups of a suitable starting material, followed by nitration.

Protocol:

-

Alkylation: 3,4-dihydroxy benzaldehyde is reacted with 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate in an inert solvent like DMF to yield 3,4-bis(2-methoxyethoxy)benzaldehyde.

-

Oxime Formation and Dehydration: The resulting benzaldehyde is converted to its corresponding aldoxime, which is then dehydrated to form 3,4-bis(2-methoxyethoxy)benzonitrile.

-

Nitration: The benzonitrile is carefully nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position, yielding 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| Nitration | 3,4-bis(2-methoxyethoxy)benzonitrile | Nitric Acid, Sulfuric Acid | 0 - 5 | 1 - 2 | ~90 |

Table 1: Summary of the Synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile.

Core Synthesis Step: Reduction to this compound

This is a critical step where the nitro group is reduced to an amine, forming the key intermediate.

Protocol:

-

To a solution of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile in a suitable solvent such as ethanol or isopropanol, a reducing agent is added.

-

Commonly used reducing systems include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., sodium dithionite or iron powder in acetic acid).

-

The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization, to yield pure this compound.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| Reduction | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile | H₂, Pd/C, Ethanol | 25 | 2 - 4 | >95 |

Table 2: Summary of the Synthesis of this compound.

Cyclization and Coupling to form Erlotinib

The final steps involve the construction of the quinazoline ring and coupling with 3-ethynylaniline.

Protocol:

-

Formylation: this compound is reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the intermediate N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine.[2]

-

Cyclization and Coupling: This intermediate is then reacted with 3-ethynylaniline in a suitable solvent, often with an acid catalyst. This one-pot reaction leads to the formation of the quinazoline ring and the desired Erlotinib base.

-

Salt Formation: The Erlotinib base is then treated with hydrochloric acid in a suitable solvent to precipitate Erlotinib hydrochloride, the active pharmaceutical ingredient.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Overall Yield (%) from Benzonitrile |

| Formylation & Cyclization | This compound, 3-Ethynylaniline | DMF-DMA, Acetic Acid | 100 - 120 | 4 - 6 | ~70-80 |

Table 3: Summary of the Conversion of the Benzonitrile Intermediate to Erlotinib.

Conclusion

The synthesis of Erlotinib is a testament to the intricate and precise nature of modern pharmaceutical chemistry. This compound stands out as a critical intermediate, providing the foundational structure upon which the potent EGFR inhibitor is built. The detailed protocols and data presented in this guide underscore the importance of this compound and provide a valuable resource for scientists and researchers dedicated to the development of life-saving cancer therapies. A thorough understanding of the synthesis and role of this key intermediate is essential for process optimization, impurity profiling, and the development of next-generation kinase inhibitors.

References

An In-depth Technical Guide to 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile Derivatives and Analogs as EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, its pivotal role as a key intermediate in the synthesis of the Epidermal Growth Factor Receptor (EGFR) inhibitor Erlotinib, and the broader landscape of its derivatives and analogs. This document details the synthesis, biological activity, and structure-activity relationships of these compounds, offering valuable insights for researchers in oncology and medicinal chemistry.

Core Compound: this compound

This compound is a crucial building block in the synthesis of a class of potent anticancer agents known as 4-anilinoquinazolines. Its primary significance lies in its use as a precursor for the production of Erlotinib, a first-generation EGFR tyrosine kinase inhibitor.

Chemical Properties:

| Property | Value |

| CAS Number | 950596-58-4 |

| Molecular Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 266.29 g/mol |

| Appearance | Pale yellow powder |

| Purity | ≥98.0% (HPLC) |

Erlotinib and its Derivatives: Potent EGFR Inhibitors

The primary derivative of this compound is Erlotinib. By inhibiting the tyrosine kinase activity of EGFR, Erlotinib blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[1][2][3] Recent research has focused on synthesizing derivatives of Erlotinib to enhance its anticancer activity and overcome drug resistance. A notable class of these derivatives incorporates a 1,2,3-triazole moiety.

Quantitative Biological Data:

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of Erlotinib and some of its 1,2,3-triazole derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| Erlotinib | HeLa | >10 |

| KYSE410 | 5.00 ± 0.46 | |

| KYSE450 | 7.60 ± 0.51 | |

| H1650 | 14.00 ± 1.19 | |

| HCC827 | 11.81 ± 1.02 | |

| Erlotinib-Triazole Derivative 4d | HeLa | 7.02 |

| Erlotinib-Triazole Derivative 4i | HeLa | 4.36 |

| Erlotinib-Triazole Derivative 4k | HeLa | 4.16 |

| Erlotinib-Triazole Derivative 4l | HeLa | 4.51 |

| Erlotinib-Triazole Derivative 4m | HeLa | 3.79 |

| Erlotinib-Triazole Derivative 4n | HeLa | 8.21 |

| Erlotinib-Triazole Derivative 3d | KYSE70TR | 7.17 ± 0.73 |

| KYSE410TR | 7.91 ± 0.61 | |

| KYSE450TR | 10.02 ± 0.75 | |

| H1650TR | 5.76 ± 0.33 | |

| HCC827GR | 2.38 ± 0.17 |

Signaling Pathway Inhibition

The primary mechanism of action for Erlotinib and its analogs is the inhibition of the EGFR signaling cascade. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream pathways that promote cell growth and proliferation. Erlotinib competitively binds to the ATP-binding site in the tyrosine kinase domain of EGFR, preventing this phosphorylation and thereby inhibiting the signaling cascade.

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib and its analogs.

Experimental Protocols

General Synthesis of 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazoline derivatives, including Erlotinib, typically involves a multi-step process starting from a substituted 2-aminobenzonitrile, such as this compound.

Step 1: Cyclization to form the Quinazoline Core A substituted 2-aminobenzonitrile is reacted with formamidine acetate in a suitable solvent like acetonitrile, often with the addition of an acid catalyst such as trifluoroacetic acid. The reaction mixture is heated to reflux to facilitate the cyclization and formation of the 4-aminoquinazoline intermediate.

Step 2: Nucleophilic Aromatic Substitution The resulting 4-aminoquinazoline intermediate is then reacted with a substituted aniline, for example, 3-ethynylaniline for the synthesis of Erlotinib. This reaction is typically carried out in a polar solvent and may be heated to drive the substitution reaction to completion.

Step 3: Salt Formation (Optional) The final product can be converted to a pharmaceutically acceptable salt, such as a hydrochloride salt, by treatment with the corresponding acid.

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine 5'-triphosphate)

-

Test compounds and a reference inhibitor (e.g., Erlotinib)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute these in the kinase assay buffer.

-

Enzyme and Substrate Preparation: Dilute the EGFR enzyme and the peptide substrate in the kinase assay buffer to the desired concentrations.

-

Reaction Setup: In a 384-well plate, add the diluted compounds. Then, add the diluted EGFR enzyme to each well and incubate briefly.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which generates a luminescent signal proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is determined by plotting the percent inhibition of EGFR activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a fundamentally important molecule in the synthesis of Erlotinib and serves as a valuable scaffold for the development of novel EGFR inhibitors. The exploration of its derivatives, particularly those incorporating heterocyclic moieties like 1,2,3-triazoles, has shown promise in enhancing anticancer activity. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and innovate in the field of targeted cancer therapy. Future work should continue to explore diverse structural modifications to this core scaffold to identify next-generation EGFR inhibitors with improved potency, selectivity, and resistance profiles.

References

- 1. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

"2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile" mechanism of action in synthesis

An In-depth Technical Guide to the Role of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 950596-58-4), a highly functionalized aromatic compound critical to the field of medicinal chemistry. The document details its physicochemical properties, provides a step-by-step synthesis protocol, and elucidates its primary mechanism of action as a key intermediate in the synthesis of quinazoline-based pharmaceuticals. Specifically, its role as a precursor to potent tyrosine kinase inhibitors, such as Erlotinib, is examined. The guide incorporates detailed experimental protocols, quantitative data, and workflow diagrams to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound is a pivotal building block in the synthesis of complex heterocyclic systems. Its structure, featuring an ortho-amino nitrile arrangement on a benzene ring substituted with two methoxyethoxy side chains, provides a unique combination of reactivity and solubility, making it an ideal precursor for constructing the quinazoline core found in numerous biologically active molecules.[1][2] Its most notable application is in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[3] This document outlines the synthesis of this intermediate and details its reaction mechanism in the subsequent formation of the quinazoline ring system.

Physicochemical and Quantitative Data

The key properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 950596-58-4 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [4] |

| Molecular Weight | 266.29 g/mol | [2] |

| Appearance | Solid, powder | [2][5] |

| Melting Point | 73 to 77 °C | [4] |

| Purity | Typically ≥97% | [4] |

| Topological Polar Surface Area | 86.7 Ų | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 8 | [2] |

Synthesis of this compound

The synthesis of the title compound is a multi-step process starting from 3,4-dihydroxybenzaldehyde. The overall workflow involves protection of the hydroxyl groups, conversion of the aldehyde to a nitrile, followed by nitration and reduction.[3]

Synthetic Workflow

The logical flow for the synthesis is depicted below, illustrating the progression from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative protocol derived from patent literature.[3] Researchers should adapt these procedures with appropriate laboratory safety practices.

Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde

-

To a stirred solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Add 2-bromoethyl methyl ether (2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 12-18 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield 3,4-bis(2-methoxyethoxy)benzaldehyde.

Step 2: Synthesis of 3,4-bis(2-methoxyethoxy)benzonitrile

-

Convert the aldehyde from Step 1 to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate).

-

Dehydrate the resulting oxime to the nitrile using a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride.

-

Purify the product, 3,4-bis(2-methoxyethoxy)benzonitrile, via standard laboratory techniques.

Step 3: Synthesis of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

-

Dissolve 3,4-bis(2-methoxyethoxy)benzonitrile (1 equivalent) in a suitable solvent like acetic acid or sulfuric acid at 0 °C.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the temperature below 5 °C.

-

Stir the reaction for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture onto ice water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to obtain 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.

Step 4: Synthesis of this compound

-

Reduce the nitro group of the compound from Step 3. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C or PtO₂ catalyst) or chemical reduction (e.g., using iron powder in acetic acid, or sodium dithionite).[3]

-

For chemical reduction, suspend the nitro compound in a solvent like ethanol or acetic acid and add the reducing agent portion-wise.

-

Heat the mixture gently (e.g., 50-60 °C) to facilitate the reaction.

-

After the reaction is complete, neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer.

-

Remove the solvent in vacuo and purify the residue by column chromatography to yield the final product, this compound.

Mechanism of Action in Quinazoline Synthesis

The synthetic utility of this compound stems from the reactivity of its ortho-disposed amino and nitrile functional groups. These groups serve as the key components for the construction of the pyrimidine ring of the quinazoline system. The process is a variation of cyclocondensation reactions used for quinazoline synthesis.[6]

Reaction Pathway to Erlotinib

The formation of the quinazoline ring involves an initial activation of the aminobenzonitrile, followed by condensation with an aniline and subsequent intramolecular cyclization.[3]

Caption: Reaction mechanism for the synthesis of Erlotinib from the title compound.

Mechanistic Steps and Experimental Protocol

The key transformation is the construction of the 4-anilinoquinazoline core.

Step 1: Formamidine Formation (Activation) The primary amino group of this compound is first activated to make it a better leaving group in the subsequent condensation step. This is commonly achieved by reacting it with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[6] The amino group attacks the electrophilic carbon of DMF-DMA, leading to the elimination of methanol and formation of a formamidine intermediate, N'-[2-cyano-4,5-bis(2methoxyethoxy)phenyl]-N,N-dimethylformamidine.[3]

Step 2: Condensation with Aniline The formamidine intermediate is then reacted with the desired aniline, in this case, 3-ethynyl aniline. The aniline's amino group displaces the dimethylamino group from the formamidine, forming a new N-arylformamidine intermediate. This reaction is typically driven by heating.

Step 3: Intramolecular Cyclization and Tautomerization The crucial ring-forming step involves the intramolecular attack of the aniline's nitrogen atom onto the electrophilic carbon of the nitrile group. This cyclization forms a dihydroquinazoline intermediate, which rapidly tautomerizes to the stable, aromatic 4-aminoquinazoline ring system, yielding the final product, Erlotinib.

Experimental Protocol:

-

A solution of this compound (1 equivalent) in a high-boiling point solvent like toluene is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equivalents).

-

The mixture is heated to reflux for 2-4 hours to form the formamidine intermediate. The progress can be monitored by observing the cessation of methanol evolution.

-

After cooling slightly, 3-ethynyl aniline (1.1 equivalents) is added to the reaction mixture.

-

The mixture is heated again to reflux for 8-16 hours. The reaction is monitored by TLC or HPLC for the formation of Erlotinib.

-

Upon completion, the reaction is cooled, and the product is typically isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using column chromatography on silica gel.

Conclusion

This compound is a purpose-built chemical intermediate whose molecular architecture is ideally suited for the efficient construction of the quinazoline scaffold. Its mechanism of action in synthesis involves a reliable and well-established pathway of formamidine formation, condensation, and intramolecular cyclization. Understanding this process is crucial for the development and optimization of synthetic routes to a class of life-saving EGFR inhibitors and other related pharmaceutical agents. This guide provides the fundamental data, protocols, and mechanistic insights required for its effective utilization in a research and development setting.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [guidechem.com]

- 3. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. indiamart.com [indiamart.com]

- 6. scielo.br [scielo.br]

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and handling protocols for 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (CAS No. 950596-58-4), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] As the toxicological properties of this compound have not been fully investigated, a cautious and proactive approach to safety is paramount.[5] This document synthesizes available data to guide laboratory personnel in minimizing exposure and ensuring safe handling throughout the research and development lifecycle.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[5] Ingestion is also a potential route of exposure. The available safety data indicates that this compound is an irritant and may cause allergic skin reactions.[5]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[6] |

| Skin Irritation | 2 | H315: Causes skin irritation.[6] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[5] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[5][6] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[6] |

Hazard Pictograms:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₄[6] |

| Molecular Weight | 266.297 g/mol [6] |

| Appearance | Solid[6] |

| Melting Point | 73 to 77°C[6] |

| Purity | 97%[6] |

Exposure Controls and Personal Protection

Given that the health hazards of this product have not been fully investigated, stringent exposure controls are mandatory.[5] All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7]

Recommended Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Wear protective safety goggles or a face shield.[5] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber).[5] |

| Body Protection | Wear protective clothing and chemical-resistant boots.[5] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. |

Safe Handling and Storage

Prudent laboratory practices are essential when handling this compound. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[5][7]

Handling Procedures:

-

Use only in a chemical fume hood.[5]

-

Avoid breathing dust or vapor.[5]

-

Do not get in eyes, on skin, or on clothing.[5]

-

Wash hands thoroughly after handling.[6]

Storage Conditions:

-

Store apart from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

First-Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Skin Contact | After contact with skin, wash with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash contaminated clothing before reuse.[5] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5] |

| Ingestion | If swallowed, get medical help. Rinse mouth.[7] |

Accidental Release and Disposal

Accidental Release: In case of a spill, wear an appropriate respirator, impervious boots, and heavy rubber gloves.[5] Scoop up solid material or absorb liquid material and place it into an appropriate container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.[5]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][7]

Experimental Workflow for Safe Handling

The following diagram outlines a standardized workflow for handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Disclaimer: This document is intended as a guide and is not exhaustive. The health hazards of this compound have not been fully investigated.[5] All laboratory personnel must exercise extreme caution and adhere to all institutional and regulatory safety protocols. This product is provided solely for the purpose of research and development.[5]

References

- 1. Erlotinib | 183321-74-6 [chemicalbook.com]

- 2. US20140121373A1 - Process for preparing stable polymorphic form of erlotinib hydrochloride - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. matrixscientific.com [matrixscientific.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is a key intermediate in the synthesis of several pharmacologically active molecules, most notably as a precursor for the API Erlotinib.[1][2] Erlotinib is a tyrosine kinase inhibitor used in the treatment of various cancers. The synthesis of this intermediate involves a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. This document provides a detailed experimental protocol for a plausible synthetic route to this compound and its subsequent use in the synthesis of a downstream product.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from 3,4-bis(2-methoxyethoxy)benzonitrile. The process involves the nitration of the benzene ring, followed by the reduction of the nitro group to an amine.[3]

References

Preparation of "2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile" from 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile